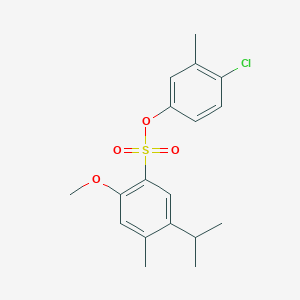

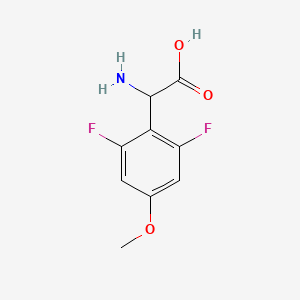

4-Chloro-3-methylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

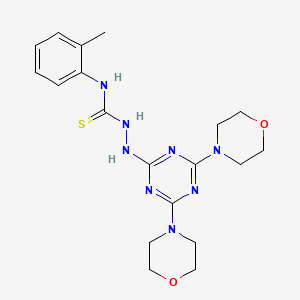

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the benzene ring. The order of these steps would be crucial, as some groups can direct incoming groups to certain positions on the ring. For example, the methyl and methoxy groups are both ortho/para directors, meaning they tend to direct incoming groups to the positions adjacent to them (ortho) or across from them (para) on the benzene ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the chloro group might be replaced by a nucleophile in a substitution reaction, or the benzene ring might undergo electrophilic aromatic substitution .科学的研究の応用

Transformation Mechanism in Disinfection Processes

The study by (Xiao et al., 2013) focuses on the transformation mechanism of benzophenone-4 (BP-4) in chlorine-promoted disinfection processes, revealing the formation of chlorinated BP-4 analogs and other derivatives through various pathways including chlorine substitution, Baeyer-Villiger-Type oxidation, ester hydrolysis, decarboxylation, and desulfonation. These findings highlight the complex reactions sulfonate compounds can undergo in chlorinated water, emphasizing the importance of understanding such transformations in environmental and water treatment contexts.

Electrochemical Reduction in Organic Synthesis

Research by (Fietkau et al., 2006) explores the electrochemical reduction of phenyl sulfone in tetrahydrofuran (THF), demonstrating the utility of electrochemistry in the selective reduction of organic compounds. This study illustrates the potential of sulfonate compounds in synthetic chemistry, especially in reactions requiring precise control over the reduction environment.

Proton Exchange Membranes for Fuel Cells

Matsumoto, Higashihara, and Ueda (2009) developed new sulfonated poly(ether sulfone)s for fuel cell applications, highlighting the role of sulfonate groups in enhancing proton conductivity within polymer electrolyte membranes. Their work, documented in (Matsumoto et al., 2009), underscores the significance of sulfonate-containing polymers in advancing fuel cell technologies by providing materials that facilitate efficient proton conduction.

Antimicrobial and Antifungal Applications

Fadda, El-Mekawy, and AbdelAal (2016) synthesized novel N-sulfonates with pyridyl, quinolyl, and isoquinolyl functional groups, evaluating their antimicrobial and antifungal activities. Their research, detailed in (Fadda et al., 2016), contributes to the search for new antimicrobial agents, showcasing the potential of sulfonate derivatives in pharmaceutical applications.

特性

IUPAC Name |

(4-chloro-3-methylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClO4S/c1-11(2)15-10-18(17(22-5)9-12(15)3)24(20,21)23-14-6-7-16(19)13(4)8-14/h6-11H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLXEACZPSARHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

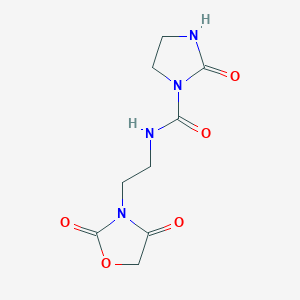

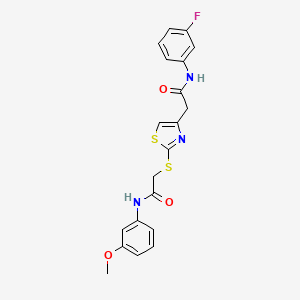

![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)

![cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2918555.png)

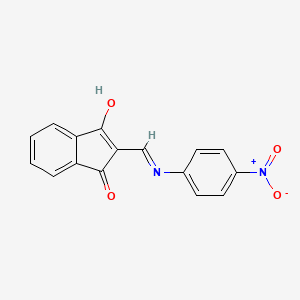

![2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918556.png)

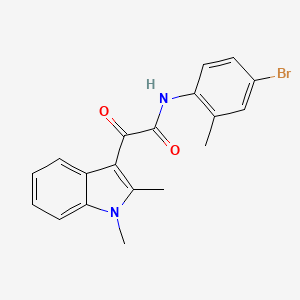

![Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2918562.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate](/img/structure/B2918564.png)